
2-Formyl-6-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C8H4F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-Formyl-6-(trifluoromethyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is typically carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which can then be further processed to obtain the desired product .
Analyse Chemischer Reaktionen
2-Formyl-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Formyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
2-Formyl-6-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
2-Formyl-6-methyl-nicotinic acid: This compound has a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)nicotinic acid:
2-Formyl-nicotinic acid: Does not have the trifluoromethyl group, leading to differences in lipophilicity and biological activity .
Eigenschaften
Molekularformel |
C8H4F3NO3 |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
2-formyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-4(7(14)15)5(3-13)12-6/h1-3H,(H,14,15) |
InChI-Schlüssel |
ORXLYQWKCVAUIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)O)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


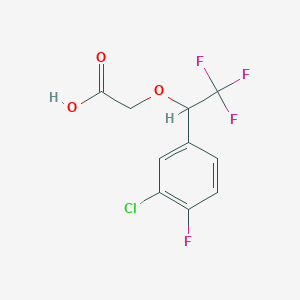
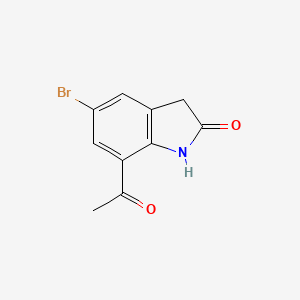

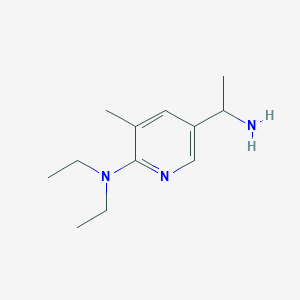
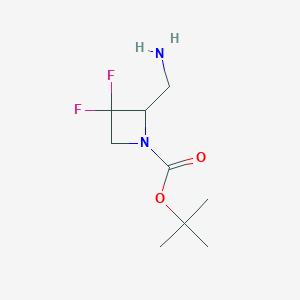


![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
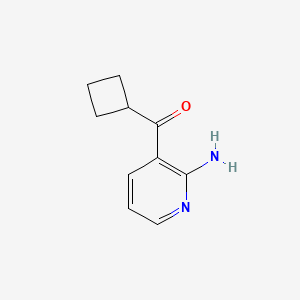
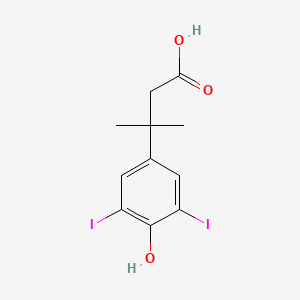
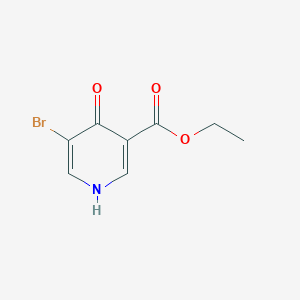

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)
